3-hydroxy-3-methylbutyl-CoA
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Overview
Description
3-hydroxy-3-methylbutyl-CoA is an S-alkyl-CoA having 3-hydroxy-3-methylbutyl as the S-alkyl component. It derives from a coenzyme A.
Scientific Research Applications
Novel Biosynthetic Pathways for Platform Chemicals
A novel pathway designed to produce chiral 3-hydroxyacids, including 3,4-dihydroxybutyric acid, involved enzymes condensing two acyl-CoAs, reducing the resulting β-ketone, and hydrolyzing the CoA thioester. This pathway could convert supplied organic acids into molecules like 3-hydroxyhexanoate and 3-hydroxy-γ-butyrolactone, highlighting its versatility in producing materials and medicines (Martin et al., 2013).
Engineering Microbial Hosts for Chemical Production
The engineering of Methylobacterium extorquens to produce 3-hydroxypropionic acid (3-HP) from methanol demonstrates the potential of using alternative carbon feedstocks for industrial chemical production. This study showed the possibility of converting methanol into 3-HP, a precursor for acrylic acid and 1,3-propanediol, using a malonyl-CoA pathway (Yang et al., 2017).
Bioplastic Precursor Production
Research into the acetogenic production of 3-Hydroxybutyrate (3HB) has uncovered a native enzyme pathway in acetogens that can efficiently produce 3HB from acetyl-CoA. This has implications for producing bioplastics and other fine chemicals non-photosynthetically from CO2 (Lo et al., 2022).
Insights into Human Health and Disease
Studies on human HMG-CoA synthase isoforms have provided insights into inherited ketogenesis disorders and the design of inhibitors, shedding light on the structural basis of these disorders and potential therapeutic approaches (Shafqat et al., 2010).
Biotechnological Applications for Renewable Chemicals
Engineered Escherichia coli strains have been developed to produce 3-hydroxyvalerate (3-HV) from unrelated carbon sources like glucose and glycerol. This demonstrates the potential for microbial factories to convert cheap and abundant substrates into valuable chemicals (Miscevic et al., 2019).
Properties
Molecular Formula |
C26H46N7O17P3S |
---|---|
Molecular Weight |
853.7 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-4-[[3-[2-(3-hydroxy-3-methylbutyl)sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutyl] hydrogen phosphate |
InChI |
InChI=1S/C26H46N7O17P3S/c1-25(2,20(36)23(37)29-7-5-16(34)28-8-10-54-9-6-26(3,4)38)12-47-53(44,45)50-52(42,43)46-11-15-19(49-51(39,40)41)18(35)24(48-15)33-14-32-17-21(27)30-13-31-22(17)33/h13-15,18-20,24,35-36,38H,5-12H2,1-4H3,(H,28,34)(H,29,37)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t15-,18-,19-,20+,24-/m1/s1 |
InChI Key |
WARAAVQLBVQAKL-DJVIHCHSSA-N |
Isomeric SMILES |
CC(C)(CCSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Canonical SMILES |
CC(C)(CCSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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